3-Acetoxy-1-acetyl-5-methylpyrazole
Description
Properties
CAS No. |
38004-22-7 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(1-acetyl-5-methylpyrazol-3-yl) acetate |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-8(13-7(3)12)9-10(5)6(2)11/h4H,1-3H3 |
InChI Key |
MZBDLEUTLWAKHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C)OC(=O)C |
Other CAS No. |
38004-22-7 |
Synonyms |
3-acetoxy-1-acetyl-5-methylpyrazole |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Reactivity
The compound is synthesized through acetyl transfer reactions, which have been studied extensively. The reactivity of 3-acetoxy-1-acetyl-5-methylpyrazole towards amino groups and hydroxyl groups has been documented, indicating its potential as an acetylating agent in biochemical applications . The compound's ability to selectively modify biomolecules makes it a valuable tool in chemical biology.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects, which are crucial in developing new antimicrobial agents .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. It can inhibit pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases . Its mechanism involves modulation of inflammatory pathways, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.
- Anticancer Potential : Research indicates that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms through which this compound acts against cancer cells are still under investigation but show promise in preclinical studies .
Therapeutic Applications
Given its diverse biological activities, this compound has several potential therapeutic applications:
- Drug Development : The compound's ability to act as an acetylating agent opens avenues for drug design, particularly in creating prodrugs that can enhance bioavailability and target specific tissues .
- Biochemical Research : Its reactivity with amino acids and phenolic compounds makes it useful in biochemical assays and studies aimed at understanding protein interactions and modifications .
Case Studies
Several studies have highlighted the efficacy of this compound in various contexts:
Comparison with Similar Compounds
Structural and Functional Group Differences
The reactivity and applications of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:
Reactivity and Acetyl Transfer Efficiency
- This compound: Exhibits high acetylating efficiency due to its dual acetyl groups, enabling sequential transfer reactions. Arakawa et al. (1974a) noted its stability in polar solvents like acetonitrile .
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one : The thioacetyl group enhances nucleophilicity compared to acetoxy, making it more reactive toward soft electrophiles. However, its phenyl group reduces solubility in aqueous systems .
- 5-Amino-3-hydroxy derivatives (): Hydroxy and amino groups promote hydrogen bonding, favoring interactions in biological systems but limiting utility in anhydrous reactions .
Application-Specific Performance
Preparation Methods
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates by stabilizing intermediates. However, dichloromethane remains preferred for its low cost and ease of removal.
Temperature Control
Elevating temperature to 40°C reduces reaction time to 4 hours but risks byproduct formation (e.g., diacetylated derivatives).
Stoichiometric Adjustments
Using 2.2 equivalents of acetic anhydride increases yield to 75% but complicates purification due to excess reagent.
Side Reactions and Byproduct Management
Common byproducts include:
-
1,3-Diacetyl-5-methylpyrazole : Forms due to over-acetylation. Mitigated by strict stoichiometric control.
-
Hydrolyzed Products : Result from moisture exposure. Prevented by rigorous drying of reagents and solvents.
Purification Techniques :
-
Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves diacetylated impurities.
-
Recrystallization remains the most efficient method for large-scale production.
Comparative Analysis of Acetylating Agents
| Parameter | AAMP | N-Acetylimidazole |
|---|---|---|
| Aqueous Stability | High (t₁/₂ = 45 min) | Low (t₁/₂ = 10 min) |
| Amino Group Reactivity | Moderate | High |
| Phenolic Group Reaction | Yes | Yes |
| Specificity | Low | High |
Table 1: Comparative performance of AAMP and N-acetylimidazole in protein acetylation.
Industrial-Scale Synthesis Considerations
While laboratory methods prioritize purity, industrial adaptations focus on cost and scalability:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Acetoxy-1-acetyl-5-methylpyrazole, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via acetyl transfer reactions. Arakawa et al. (1974a) demonstrated that refluxing 3-hydroxy-5-methylpyrazole with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) at 80–100°C for 4–6 hours yields the product. Purification involves recrystallization from ethanol or ethyl acetate. Yield optimization requires strict control of stoichiometry (excess acetic anhydride) and inert conditions to prevent hydrolysis of the acetoxy group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify acetyl and methyl substituents. The pyrazole ring protons resonate at δ 6.2–7.0 ppm, while acetyl groups appear at δ 2.1–2.5 ppm.
- X-ray crystallography : Resolves bond angles and confirms regioselective acetylation (e.g., C=O bond lengths ~1.20 Å for acetyl groups). Studies on analogous pyrazole derivatives (e.g., ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate) highlight the utility of crystallography in verifying substitution patterns .
- IR spectroscopy : Detects C=O stretches (~1740 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
Advanced Research Questions
Q. How do reaction mechanisms explain the regioselectivity of acetyl transfer in this compound?
- Methodology : The acetyl group migration is influenced by steric and electronic factors. Arakawa et al. (1974a) proposed a nucleophilic acyl substitution mechanism, where the 3-hydroxy group is acetylated first, followed by intramolecular transfer to the 1-position. Computational studies (e.g., DFT calculations) can model transition states to rationalize preferential acetylation at specific sites .
Q. What are the stability challenges associated with this compound, and how can they be mitigated during storage?
- Methodology : The compound is prone to hydrolysis due to the labile acetoxy group. Storage recommendations include:
- Temperature : –20°C in airtight containers.
- Atmosphere : Argon or nitrogen to minimize moisture exposure.
- Solvent : Dissolve in anhydrous DMSO or DCM for long-term stability. Analogous pyrazole derivatives (e.g., 3-amino-5-methylpyrazole) show similar sensitivity, requiring desiccants like silica gel .
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts or low yields)?
- Methodology :
- Replicate conditions : Ensure precise control of temperature, solvent purity, and reagent ratios.
- Analytical validation : Use HPLC or GC-MS to detect trace impurities. For example, oxidation byproducts (e.g., hydroxylated pyrazoles) may form under aerobic conditions, as observed in studies on substituted pyrazoles .
- In situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time.
Q. What structural features of this compound influence its reactivity in further functionalization?
- Methodology : The electron-withdrawing acetyl groups deactivate the pyrazole ring, directing electrophilic substitutions to the 4-position. For example, bromination studies on similar compounds (e.g., 3-cyclohexyl-4-ethyl-1H-pyrazol-5-amine) show that substituent electronic profiles dictate reactivity. Kinetic isotope effects (KIE) and Hammett plots can quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
